![molecular formula C5H3ClF2N2O B1367567 5-Chloro-2,4-difluoro-6-methoxypyrimidine CAS No. 27265-89-0](/img/structure/B1367567.png)
5-Chloro-2,4-difluoro-6-methoxypyrimidine
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Overview
Description
5-Chloro-2,4-difluoro-6-methoxypyrimidine is a chemical compound with the molecular formula C5H3ClF2N2O. It has an average mass of 180.540 Da and a mono-isotopic mass of 179.990204 Da .
Molecular Structure Analysis
The molecular structure of 5-Chloro-2,4-difluoro-6-methoxypyrimidine is represented by the SMILES string: COc1c(c(nc(n1)F)F)Cl . This indicates that the molecule contains a pyrimidine ring with chlorine, fluorine, and methoxy substituents.Physical And Chemical Properties Analysis
5-Chloro-2,4-difluoro-6-methoxypyrimidine has a density of 1.5±0.1 g/cm3, a boiling point of 269.8±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C. It has an enthalpy of vaporization of 48.7±3.0 kJ/mol and a flash point of 117.0±30.1 °C .Scientific Research Applications
Synthesis of Polyfunctional Pyrimidine Systems
5-Chloro-2,4,6-trifluoropyrimidine can be used as a scaffold for the synthesis of polyfunctional pyrimidine systems. This is achieved through sequential nucleophilic aromatic substitution processes .
Reactions with Nitrogen Centred Nucleophiles
The compound can react with a small range of nitrogen centred nucleophiles. However, these reactions often result in mixtures of products due to the activating effect of ring nitrogen and the steric influences of the chlorine atom .
Synthesis of 4-Amino Derivatives
Despite the challenges with regioselectivity, 4-amino derivatives can be isolated in acceptable yields using this methodology .
Azidation Reaction with Sodium Azide
5-Chloro-2,4,6-trifluoropyrimidine can be used as a starting material to synthesize 4-azido-5-chloro-2,6-difluoro-pyrimidine through an azidation reaction with sodium azide .
Reaction with Tetraphenoxysilane
The compound can react with tetraphenoxysilane in the presence of tetra butyl ammonium fluoride (TBAF) to produce 5-chloro triphenoxy pyrimidine .
Future Directions
properties
IUPAC Name |
5-chloro-2,4-difluoro-6-methoxypyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClF2N2O/c1-11-4-2(6)3(7)9-5(8)10-4/h1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHGWCOMBBTXLB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC(=N1)F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClF2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70545453 |
Source
|
Record name | 5-Chloro-2,4-difluoro-6-methoxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70545453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.54 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
27265-89-0 |
Source
|
Record name | 5-Chloro-2,4-difluoro-6-methoxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70545453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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